4'-Chloro-2-methylchalcone
CAS No.: 264229-44-9
Cat. No.: VC21519730
Molecular Formula: C16H13ClO
Molecular Weight: 256.72g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 264229-44-9 |
---|---|
Molecular Formula | C16H13ClO |
Molecular Weight | 256.72g/mol |
IUPAC Name | (E)-1-(4-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C16H13ClO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,1H3/b11-8+ |
Standard InChI Key | BUWDRJFOCPFWDQ-DHZHZOJOSA-N |
Isomeric SMILES | CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl |
SMILES | CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
4'-Chloro-2-methylchalcone possesses a distinctive chemical structure with several key features. The core chalcone scaffold consists of two aromatic rings (designated as A and B rings) connected by a three-carbon α,β-unsaturated carbonyl bridge. In this specific compound, ring A contains a chlorine substituent at the para (4') position, while ring B features a methyl group at the ortho (2) position.
The α,β-unsaturated carbonyl system creates a relatively planar structure that allows for conjugation between the two aromatic rings. This conjugation contributes to the compound's chemical reactivity and spectroscopic properties. Additionally, the presence of the electron-withdrawing chlorine atom and the electron-donating methyl group creates an interesting electronic distribution across the molecule, influencing its reactivity and biological interactions.
Physical Properties
4'-Chloro-2-methylchalcone typically appears as a pale yellow to yellow crystalline solid with a characteristic melting point range. While specific physical data for this compound is limited in the available literature, related chalcones exhibit similar properties. The compound is generally soluble in organic solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide, but exhibits poor solubility in water due to its hydrophobic nature.
The presence of the carbonyl group and the conjugated system gives 4'-Chloro-2-methylchalcone distinctive spectroscopic properties. In UV-Visible spectroscopy, it typically shows strong absorption bands due to π→π* transitions of the aromatic rings and n→π* transitions of the carbonyl group. In IR spectroscopy, characteristic absorption bands for the carbonyl group (around 1650-1680 cm-1) and the C=C double bond (around 1600 cm-1) are observed.
Chemical Reactivity
The chemical reactivity of 4'-Chloro-2-methylchalcone is primarily determined by its α,β-unsaturated carbonyl system, which can undergo various reactions including:
-
Michael addition reactions with nucleophiles at the β-carbon
-
Cycloaddition reactions, particularly with dienes in Diels-Alder reactions
-
Reduction of the carbonyl group or the C=C double bond
-
Epoxidation of the olefinic double bond
Additionally, the chlorine atom at the 4' position can participate in nucleophilic aromatic substitution reactions under appropriate conditions. The methyl group at the 2 position, while less reactive, can undergo oxidation to form carboxylic acid derivatives or serve as a site for further functionalization.
Synthesis Methods
Claisen-Schmidt Condensation
The most common method for synthesizing 4'-Chloro-2-methylchalcone is the Claisen-Schmidt condensation reaction, which involves the base-catalyzed aldol condensation between 4'-chloroacetophenone and 2-methylbenzaldehyde. This reaction typically proceeds under basic conditions using sodium hydroxide or potassium hydroxide as catalysts.
The general procedure involves reacting equimolar amounts of 4'-chloroacetophenone and 2-methylbenzaldehyde in the presence of an alcoholic alkali solution, such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature or under reflux conditions until completion, followed by acidification to precipitate the product, which can then be isolated by filtration and purification by recrystallization.
A solvent-free variant of this synthesis can also be employed, similar to the method described for related chalcones. In this approach, 4'-chloroacetophenone and 2-methylbenzaldehyde are ground together with solid sodium hydroxide in a mortar, resulting in a mechanochemical reaction that produces the desired chalcone. This environmentally friendly method offers advantages such as reduced solvent waste and potentially higher yields .
Alternative Synthesis Methods
While the Claisen-Schmidt condensation remains the most widely used method, alternative approaches for synthesizing 4'-Chloro-2-methylchalcone and related compounds have been reported in the literature. These include:
-
Suzuki-Miyaura coupling followed by aldol condensation
-
Wittig reaction between appropriate benzaldehydes and phosphonium ylides
-
Microwave-assisted synthesis, which can significantly reduce reaction times
-
Ultrasound-assisted synthesis, which can enhance reaction efficiency
These alternative methods offer potential advantages in terms of reaction time, yield, and environmental impact, though the classical Claisen-Schmidt condensation remains the most practical and widely used approach for laboratory and industrial scale synthesis.
Biological Activities
Antimicrobial Properties
Chalcones, including chlorinated derivatives like 4'-Chloro-2-methylchalcone, have demonstrated significant antimicrobial activities against various bacterial and fungal pathogens. While specific data for 4'-Chloro-2-methylchalcone is limited in the literature, related chlorinated chalcones have shown promising results.
For context, chalcones with chlorine substituents have been reported to exhibit enhanced antimicrobial activity compared to their non-halogenated counterparts. The presence of the chlorine atom can increase lipophilicity, facilitating membrane penetration and potentially enhancing the compound's interaction with microbial targets.
Structure-Activity Relationships
Influence of Substituents
Studies on related chalcones have shown that:
-
Halogen substituents, particularly chlorine, often enhance antimicrobial activity
-
Methyl groups can influence the compound's lipophilicity and interaction with biological targets
-
The combination of substituents can create unique electronic and steric effects that modulate biological activity
For AChE inhibition specifically, research has shown that chalcones with methoxy substituents in the A ring and halogen substituents in the B ring generally exhibit higher activities . While 4'-Chloro-2-methylchalcone has a different substitution pattern, these findings provide insights into the potential structure-activity relationships for this compound.
Comparison with Related Chalcones
Comparing 4'-Chloro-2-methylchalcone with related chalcone derivatives can provide valuable insights into the effects of specific structural modifications. The table below presents a comparison of 4'-Chloro-2-methylchalcone with several related compounds:
This comparison highlights how subtle structural changes can potentially lead to significant differences in physicochemical properties and biological activities, emphasizing the importance of structure-activity relationship studies in chalcone research.
Research Applications and Future Directions
Current Research Focus
Current research on chalcones like 4'-Chloro-2-methylchalcone focuses on several key areas:
-
Development of novel synthetic methodologies to improve yield and purity
-
Comprehensive evaluation of biological activities, particularly antimicrobial and anticancer properties
-
Investigation of structure-activity relationships to guide rational design of improved derivatives
-
Exploration of potential applications in drug discovery and development
The unique structural features of 4'-Chloro-2-methylchalcone make it an interesting compound for these research efforts, with potential applications in multiple therapeutic areas.
Challenges and Opportunities
Despite the promising biological activities of chalcones, including 4'-Chloro-2-methylchalcone, several challenges remain in their development as therapeutic agents:
-
Limited water solubility, which can affect bioavailability
-
Potential metabolic instability of the α,β-unsaturated carbonyl system
-
Selectivity concerns, as chalcones can interact with multiple biological targets
These challenges also represent opportunities for future research, including the development of prodrugs, formulation strategies to improve solubility, and structural modifications to enhance metabolic stability while maintaining biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume